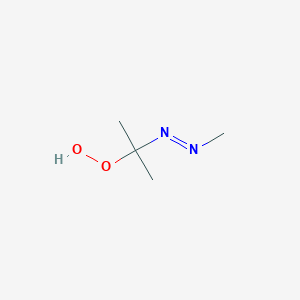
2-Methylazo-2-propyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylazo-2-propyl hydroperoxide (MAPO) is a commonly used organic peroxide in chemical synthesis and research applications. It is a colorless liquid that is highly reactive and can decompose explosively under certain conditions.
Applications De Recherche Scientifique
2-Methylazo-2-propyl hydroperoxide is commonly used as a radical initiator in chemical synthesis reactions, particularly in the polymerization of vinyl monomers. It is also used as a source of free radicals in a variety of other reactions, including oxidation and halogenation reactions. This compound is a useful tool for studying the kinetics and mechanisms of radical reactions in organic chemistry.
Mécanisme D'action
2-Methylazo-2-propyl hydroperoxide decomposes readily to form free radicals, which can initiate radical reactions. The decomposition of this compound can be initiated by a variety of factors, including heat, light, and contact with certain metals. The resulting free radicals can react with other molecules to form new radicals, leading to chain reactions.
Biochemical and Physiological Effects:
This compound is not commonly used in biochemical or physiological research due to its highly reactive nature and potential for explosive decomposition. However, it has been shown to induce oxidative stress in cells and can be toxic at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylazo-2-propyl hydroperoxide is a highly reactive and versatile compound that can be used as a radical initiator in a variety of chemical reactions. However, its explosive nature and potential toxicity make it difficult to handle and require careful control of reaction conditions. This compound also has a relatively short half-life and must be used immediately after synthesis to ensure maximum activity.
Orientations Futures
There are several potential future directions for research on 2-Methylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing and purifying this compound that are safer and more efficient. Another area of interest is the use of this compound in new types of radical reactions, such as those involving non-vinyl monomers. Additionally, research on the toxicological effects of this compound and its potential use in biomedical applications could be explored.
Méthodes De Synthèse
2-Methylazo-2-propyl hydroperoxide can be synthesized by the reaction of 2-methylazopropane with hydrogen peroxide in the presence of sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent explosive decomposition. The resulting this compound is typically purified by distillation and stored under refrigeration to prevent decomposition.
Propriétés
Numéro CAS |
149127-56-0 |
|---|---|
Formule moléculaire |
C4H10N2O2 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
2-hydroperoxypropan-2-yl(methyl)diazene |
InChI |
InChI=1S/C4H10N2O2/c1-4(2,8-7)6-5-3/h7H,1-3H3 |
Clé InChI |
ZJQJZIJIBNDGAR-UHFFFAOYSA-N |
SMILES |
CC(C)(N=NC)OO |
SMILES canonique |
CC(C)(N=NC)OO |
Synonymes |
2-METHYLAZO-2-PROPYLHYDROPEROXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




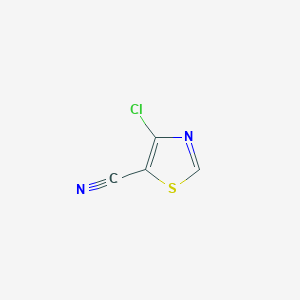
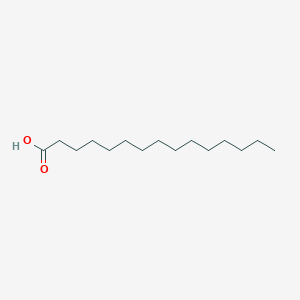
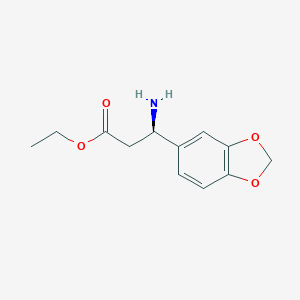


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
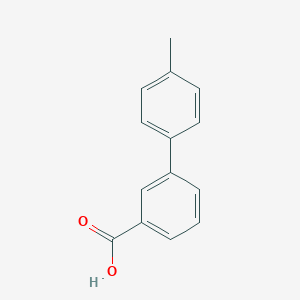

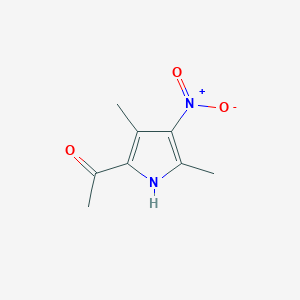
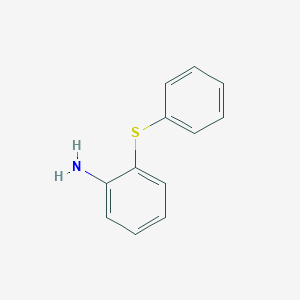
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)